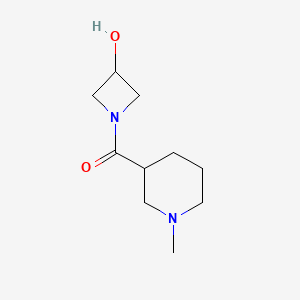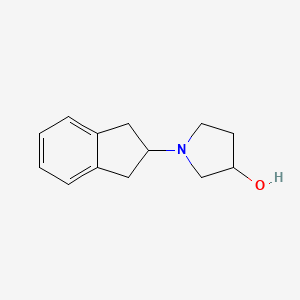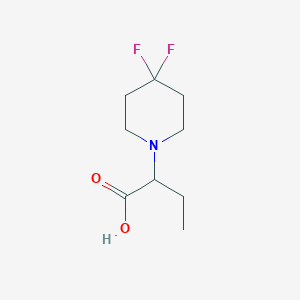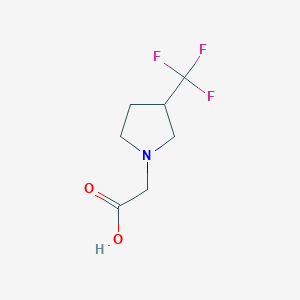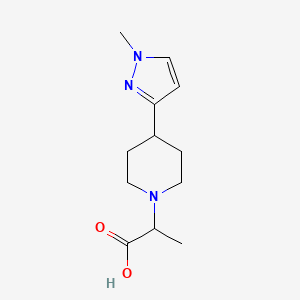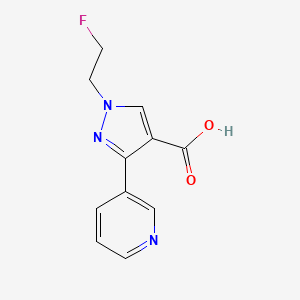
1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid (FEPCA) is an organic compound that is used in various scientific research applications. It is a valuable building block in organic synthesis and has been used in a variety of different synthesis methods. FEPCA has been studied for its biochemical and physiological effects as well as its potential applications in laboratory experiments.
Scientific Research Applications
Aurora Kinase Inhibitor Applications
Compounds with similar structures have been explored for their potential as Aurora kinase inhibitors, which are crucial for the process of cell division. By inhibiting Aurora A kinase, these compounds could be used in cancer treatment strategies to halt the proliferation of cancer cells. The development of such inhibitors is a significant area of research within oncology, indicating a possible application for compounds with similar structures (ロバート ヘンリー,ジェームズ, 2006).
Functionalization Reactions
Research has shown that pyrazole-carboxylic acids can undergo various functionalization reactions to create a wide range of derivatives. These reactions are valuable for synthesizing new compounds with potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This versatility in chemical modifications suggests that the compound could serve as a starting point for developing new therapeutic agents (İ. Yıldırım, F. Kandemirli, E. Demir, 2005).
Chemokine Receptor Antagonists
Similar compounds have been investigated for their role as chemokine receptor antagonists, specifically targeting CCR1, a receptor involved in the inflammatory process. Such antagonists can be beneficial in treating inflammatory diseases, such as rheumatoid arthritis. This research indicates that pyrazole-carboxylic acid derivatives could be explored for their potential in treating various inflammatory conditions (B. Latli et al., 2018).
Antimicrobial and Antimycobacterial Activities
Derivatives of pyrazole-carboxylic acids have been synthesized and evaluated for their antimicrobial and antimycobacterial activities. These studies highlight the potential of such compounds in developing new antimicrobial agents to combat resistant strains of bacteria and Mycobacterium species, responsible for diseases like tuberculosis (.. R.V.Sidhaye et al., 2011).
Organometallic Complexes as Anticancer Agents
Organometallic complexes involving pyrazole derivatives have shown potential as anticancer agents. These complexes can inhibit cyclin-dependent kinases (Cdks), enzymes essential for cell cycle progression, making them attractive targets for cancer therapy. This application suggests that structurally related compounds could be used to design new anticancer treatments (I. Stepanenko et al., 2011).
properties
IUPAC Name |
1-(2-fluoroethyl)-3-pyridin-3-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c12-3-5-15-7-9(11(16)17)10(14-15)8-2-1-4-13-6-8/h1-2,4,6-7H,3,5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDULJFHLMVXRLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C=C2C(=O)O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482167.png)
![1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1482170.png)
![7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482171.png)
![2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482173.png)
![2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482174.png)
![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B1482176.png)

![1-ethyl-6-methyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482180.png)
